- Iodine(III)-promoted synthesis of oxazoles through oxidative cyclization of N-styryl benzamidesSynlett, 2013, 24(16), 2119-2123,
Cas no 92-71-7 (2,5-Diphenyloxazole)
2,5-Diphenyloxazole structure
2,5-Diphenyloxazole Properties
Names and Identifiers
-
- 2,5-Diphenyloxazole
- DPO
- PPO
- 2,5-Diphenyloxazoleometry
- 2,5-diphenyl-Oxazole
- dpo (scintillator)
- 2,5-diphenyl-oxazol
- ppo (scintillator)
- tritosol
- usaf ek-6775
- Oxazole,2,5-diphenyl-
- 2,5-Diphenyl-1,3-oxazol
- 2,5-Diphenyloxazole [for scintillation spectrometry]
- 2,5-diphenyl-1,3-oxazole
- 2,5-DIPHENYLOXAZOLE (PPO) AR
- 2.5-Diphenyloxazole
- OXAZOLE, 2,5-DIPHENYL-
- PPO (VAN)
- PPO (scintillator) (VAN)
- 2,5-Diphenyloxazole (PPO)
- CNRNYORZJGVOSY-UHFFFAOYSA-N
- 2,3-oxazole
- Oxazole,5-diphenyl-
- WLN: T5N COJ BR& DR
- zlchem 624
- PubChem8632
- Diphenyloxazole (Related)
- 2,5-Diphenyloxazole (ACI)
- NSC 24856
- NSC 49168
- +Expand
-
- MFCD00005306
- CNRNYORZJGVOSY-UHFFFAOYSA-N
- 1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H
- N1=C(C2C=CC=CC=2)OC(C2C=CC=CC=2)=C1
- 0157021
Computed Properties
- 221.08400
- 0
- 2
- 2
- 221.084
- 17
- 231
- 0
- 0
- 0
- 0
- 0
- 1
- 4.7
- nothing
- 0
- 26
Experimental Properties
- 4.00860
- 26.03000
- 1.6231 (estimate)
- NEGLEGIBLE
- 360 °C(lit.)
- 72-74 °C (lit.)
- 360°C
- Needle like crystals. It can volatilize slightly with water vapor.
- Stable. Incompatible with strong oxidizing agents.
- It is easily soluble in ethanol and diethyl ether, but almost insoluble in water.
- 1.06
2,5-Diphenyloxazole Security Information
- GHS07
- RP6825000
- 3
- S24/25-S25-S24
- R36/37/38
- Xi
- NONH for all modes of transport
- H302,H319,H413
- P305+P351+P338
- Store at room temperature
- 22-36
- Warning
- Yes
2,5-Diphenyloxazole Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Diphenyloxazole Price
2,5-Diphenyloxazole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate Solvents: Diethyl ether , Dichloromethane ; -78 °C; 15 min, 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Acetic acid , Silver carbonate Solvents: Dimethyl sulfoxide ; 24 h, 120 °C; 120 °C → rt
Reference
- Pd(II)-catalyzed direct C5-arylation of azole-4-carboxylates through double C-H bond cleavageChemical Communications (Cambridge, 2012, 48(31), 3763-3765,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , Oxygen Catalysts: Cuprous chloride Solvents: Dimethylformamide ; 20 min, 1 atm, 80 °C
Reference
- Copper-Catalyzed Oxidative Arylation of Heteroarenes under Mild Conditions Using Dioxygen as the Sole OxidantChemistry - A European Journal, 2011, 17(23), 6321-6325,
Synthetic Circuit 4
Reaction Conditions
Reference
- Thermal rearrangements of arylaroylaziridines to 2,5-diaryloxazolesChemical Communications (London), 1968, (7), 380-1,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Copper(1+), [N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-3,5-dimethyl-1H-p… ; 24 h, 40 °C
Reference
- Reaction of Alkynes and Azides: Not Triazoles Through Copper-Acetylides but Oxazoles Through Copper-Nitrene IntermediatesChemistry - A European Journal, 2014, 20(12), 3463-3474,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: 1,4-Dioxane ; reflux
Reference
- N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into OxazolesSynthesis, 2015, 47(13), 1899-1904,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane , Copper fluoride (CuF2) Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Reference
- Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C-O/C-H CouplingAngewandte Chemie, 2021, 60(19), 10690-10699,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Cesium carbonate , Ammonium oxalate monohydrate Catalysts: Iodine Solvents: Dimethyl sulfoxide ; 10 h, 100 °C
Reference
- I2/TBHP-mediated tandem cyclization and oxidation reaction: Facile access to 2,5-disubstituted oxazolesTetrahedron Letters, 2022, 112,,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Triphenylphosphine , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water ; 24 h, 60 °C
Reference
- Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texalineChemical Communications (Cambridge, 2008, (10), 1241-1243,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Silver carbonate , Triphenylphosphine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 24 h, 60 °C
Reference
- Direct arylation of thiazoles on waterAngewandte Chemie, 2007, 46(42), 7996-8000,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , 1-(Bromophenylmethyl)-4-methoxybenzene (polystyrene-bound) Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt
1.3 Reagents: Trifluoroacetic acid Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt
1.3 Reagents: Trifluoroacetic acid Solvents: 1,2-Dimethoxyethane
Reference
- Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson-Gabriel Synthesis of OxazolesJournal of Combinatorial Chemistry, 2005, 7(3), 463-473,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , Carbon nitride (polymeric) Solvents: Dimethylformamide ; 1 min, rt; 10 - 24 h, 25 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Semi-heterogeneous photo-Cu-dual-catalytic cross-coupling reactions using polymeric carbon nitridesScience Bulletin, 2022, 67(1), 71-78,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Thionyl chloride ; 50 °C
1.2 Catalysts: Aluminum chloride ; 3 h, reflux; reflux → 30 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 100 °C
1.2 Catalysts: Aluminum chloride ; 3 h, reflux; reflux → 30 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 100 °C
Reference
- A preparation method of scintillation pure level 2,5-diphenyloxazole, China, , ,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sulfanilamide , Iodine , Oxygen Solvents: Dimethyl sulfoxide ; 5 h, 100 °C
Reference
- Metal-Free sp3 C-H Functionalization: PABS/I2-Promoted Synthesis of Polysubstituted Oxazole Derivatives from Arylethanones and 2-Amino-2-alkyl/arylacetic AcidSynlett, 2015, 26(20), 2866-2869,
2,5-Diphenyloxazole Raw materials
- 5-Phenyloxazole
- PHENYLGLYOXAL MONOHYDRATE
- [1-(1,1-Dimethylethyl)-3-phenyl-2-aziridinyl]phenylmethanone
- 4-Oxazolol, 4,5-dihydro-2,5-diphenyl-, 4-acetate, (4R,5S)-rel-
- rel-[(2R,3S)-1-Bromo-3-phenyl-2-aziridinyl]phenylmethanone
- 2-Phenyloxazole
- 2-Amino-2-phenylacetic acid
- Oxazole
- alpha-diazoacetophenone
- Benzamido Acetophenone
- 2-(phenylformamido)acetic acid
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- benzoyl azide
- Iodobenzene
- 2-Amino-1-phenylethanone
- Benzoic acid
- Methanone, phenyl[(2R,3S)-3-phenyl-2-aziridinyl]-, rel-
- Chalcone
- Acetophenone
- Benzoyl chloride
2,5-Diphenyloxazole Preparation Products
2,5-Diphenyloxazole Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:92-71-7)
SFD1191
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02
2,5-Diphenyloxazole Related Literature
-
1. Energy transfer and oxygen quenching in solutions of 2.5-diphenyl oxazole in benzene, toluene, p-xylene and mesityleneC. Lloyd Braga,M. D. Lumb,J. B. Birks Trans. Faraday Soc. 1966 62 1830
-
2. Energy transfer and oxygen quenching in solutions of 2.5-diphenyl oxazole in benzene, toluene, p-xylene and mesityleneC. Lloyd Braga,M. D. Lumb,J. B. Birks Trans. Faraday Soc. 1966 62 1830
-
3. Subject index
-
4. Thermal rearrangements of 3,5-diphenylisoxazoleGraham L. Aldous,John H. Bowie,Malcolm J. Thompson J. Chem. Soc. Perkin Trans. 1 1976 16
-
5. Ring-opening of 2,5-diaryl-3-lithiofuransThomas L. Gilchrist,David P. J. Pearson J. Chem. Soc. Perkin Trans. 1 1976 989
-
6. Bis- and tris(pyridyl)amine-oxidovanadium complexes: Characteristics and insulin-mimetic potentialJessica Nilsson,Eva Degerman,Matti Haukka,George C. Lisensky,Eugenio Garribba,Yutaka Yoshikawa,Hiromu Sakurai,Eva A. Enyedy,Tamás Kiss,Hossein Esbak,Dieter Rehder,Ebbe Nordlander tris(pyridyl)amine-oxidovanadium complexes: Characteristics and insulin-mimetic potential. Jessica Nilsson Eva Degerman Matti Haukka George C. Lisensky Eugenio Garribba Yutaka Yoshikawa Hiromu Sakurai Eva A. Enyedy Tamás Kiss Hossein Esbak Dieter Rehder Ebbe Nordlander Dalton Trans. 2009 7902
-
Alison E. Wendlandt,Shannon S. Stahl Org. Biomol. Chem. 2012 10 3866
-
Huijing Liu,Xiaojie Xu,Haonan Peng,Xingmao Chang,Xuwei Fu,Qianshu Li,Shiwei Yin,Gary J. Blanchard,Yu Fang Phys. Chem. Chem. Phys. 2016 18 25210
-
Prakash B. Rathod,Ashok K. Pandey,Sher Singh Meena,Anjali A. Athawale RSC Adv. 2016 6 21317
-
Marie-Eve Lecavalier,Mathieu Goulet,Claudine Nì. Allen,Luc Beaulieu,Dominic Larivière Chem. Commun. 2013 49 11629
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-71-7)2,5-Diphenyloxazole
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:92-71-7)2,5-Diphenyloxazole
99%
500g
192.0